Product packaging for 2,5-Dipropylthiophene(Cat. No.:CAS No. 54411-07-3)

2,5-Dipropylthiophene

Cat. No.: B13927424
CAS No.: 54411-07-3
M. Wt: 168.30 g/mol
InChI Key: GYUMBXPBGKUOMU-UHFFFAOYSA-N
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Description

2,5-Dipropylthiophene (CAS Number: 54411-07-3) is an organic compound with the molecular formula C10H16S and a molecular weight of 168.30 g/mol . It belongs to the class of thiophene derivatives, which are planar five-membered heterocyclic compounds known for their aromaticity and relevance in advanced research . Thiophene derivatives serve as critical building blocks in medicinal chemistry and material science . They are widely used as key intermediates in the synthesis of various agrochemicals and pharmaceuticals, and are fundamental in the development of conductive polymers, such as polythiophenes, which have applications in organic electronics and light-emitting diodes . While specific pharmacological mechanisms for this compound are not detailed in the literature, related thiophene compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making the thiophene scaffold a valuable prototype in drug discovery . This product, this compound, is provided as a high-purity material for research applications. It is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16S B13927424 2,5-Dipropylthiophene CAS No. 54411-07-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54411-07-3

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

2,5-dipropylthiophene

InChI

InChI=1S/C10H16S/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8H,3-6H2,1-2H3

InChI Key

GYUMBXPBGKUOMU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(S1)CCC

Origin of Product

United States

Synthetic Methodologies for 2,5 Dipropylthiophene and Its Functional Derivatives

Regioselective Synthesis Strategies for 2,5-Disubstituted Thiophenes

The precise placement of substituents on the thiophene (B33073) ring is paramount for controlling the final properties of the molecule. For 2,5-disubstituted thiophenes like 2,5-dipropylthiophene, several regioselective strategies have been developed.

Cyclization Reactions of Functionalized Alkyne and Dicarbonyl Substrates

Cyclization reactions represent a fundamental approach to constructing the thiophene ring from acyclic precursors, inherently defining the substitution pattern.

One of the most classical and effective methods for synthesizing 2,5-dialkylthiophenes is the Paal-Knorr thiophene synthesis . organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. For the synthesis of this compound, the required precursor is decane-4,7-dione. Heating this diketone with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, leads to the formation of the desired thiophene through cyclization and dehydration. organic-chemistry.org The mechanism involves the conversion of the carbonyl groups to thiocarbonyls, followed by an intramolecular condensation to form the five-membered ring.

Table 1: Representative Paal-Knorr Synthesis of this compound

Reactant Sulfurizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
Decane-4,7-dionePhosphorus PentasulfideToluene1104~75
Decane-4,7-dioneLawesson's ReagentXylene1403~80

This table presents typical, illustrative data based on established Paal-Knorr reaction principles.

Another powerful strategy involves the cyclization of functionalized alkynes . qau.edu.pkorganic-chemistry.orgresearchgate.netmdpi.com Various methods have been developed that utilize S-containing alkyne substrates to construct the thiophene ring in a regioselective manner. For instance, the reaction of 1,3-diynes with a sulfur source can yield 2,5-disubstituted thiophenes. organic-chemistry.org A specific example leading to a more complex 2,5-dipropyl substituted thiophene involves the CsF-induced 5-exo-dig S-cyclization of (Z)-triisopropyl(5-(2-phenylethynyl)oct-4-en-4-ylthio)silane, which ultimately forms 3-(methylthio)-2-phenyl-4,5-dipropylthiophene. qau.edu.pk This highlights the versatility of alkyne cyclization for creating highly substituted thiophenes.

Advanced Condensation and Coupling Approaches

Modern synthetic chemistry offers a range of powerful cross-coupling reactions that allow for the direct and regioselective formation of C-C bonds, providing an alternative route to 2,5-disubstituted thiophenes. These methods typically start with a pre-formed, appropriately di-functionalized thiophene core.

Negishi and Suzuki-Miyaura cross-coupling reactions are prominent examples. wikipedia.orgnih.govorganic-chemistry.orgconsensus.apporgsyn.orgacademie-sciences.fr These palladium-catalyzed reactions couple organometallic reagents with organic halides. To synthesize this compound, a 2,5-dihalothiophene (e.g., 2,5-dibromothiophene (B18171) or 2,5-diiodothiophene) can be reacted with a propyl-organometallic reagent.

In the Negishi coupling , an organozinc reagent, such as propylzinc chloride, is used. wikipedia.orgorganic-chemistry.orgresearchgate.net In the Suzuki-Miyaura coupling , an organoboron compound, like propylboronic acid or its esters, is employed in the presence of a base. consensus.appacademie-sciences.frnih.govbeilstein-journals.org These reactions are highly efficient and tolerate a wide range of functional groups, making them suitable for the synthesis of complex thiophene derivatives.

Table 2: Representative Cross-Coupling Synthesis of this compound

Thiophene Substrate Coupling Partner Catalyst Ligand Base Solvent Yield (%)
2,5-DibromothiophenePropylzinc ChloridePd(PPh₃)₄--THF~85
2,5-DiiodothiophenePropylboronic AcidPd(OAc)₂SPhosK₂CO₃Toluene/H₂O~90

This table presents illustrative data based on established Negishi (row 1) and Suzuki-Miyaura (row 2) cross-coupling reactions.

Functionalization Techniques of the Thiophene Core for this compound Precursors

The synthesis of precursors for the aforementioned coupling reactions often involves the direct functionalization of the thiophene ring. The inherent reactivity of thiophene allows for electrophilic substitution reactions, such as halogenation, to readily occur at the 2- and 5-positions, which are the most nucleophilic sites.

Direct alkylation of the thiophene ring is also possible; however, it can lead to a mixture of mono- and di-alkylated products, as well as isomers, which can be challenging to separate. organic-chemistry.orgnih.gov Therefore, methods that start with a pre-functionalized thiophene often offer better control and regioselectivity.

More advanced techniques like C-H bond functionalization are emerging as powerful tools. These methods allow for the direct coupling of C-H bonds with various partners, bypassing the need for pre-halogenation of the thiophene ring. While highly attractive from an atom-economy perspective, the selective difunctionalization at the 2- and 5-positions requires careful control of reaction conditions and directing groups.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of thiophene derivatives to reduce environmental impact. This includes the use of more benign solvents, catalysts, and energy sources.

For instance, microwave-assisted synthesis has been shown to accelerate Paal-Knorr and Suzuki coupling reactions, often leading to higher yields in shorter reaction times and with reduced solvent usage.

The development of catalytic systems that can operate in "green" solvents like water or deep eutectic solvents is another area of active research. For Suzuki-Miyaura couplings, reactions in aqueous media have been successfully demonstrated for various thiophene derivatives, minimizing the reliance on volatile organic compounds. nih.gov

Furthermore, the use of nanocatalysts is being explored to enhance reaction efficiency and facilitate catalyst recovery and reuse, which are key tenets of green chemistry. The design of one-pot or telescopic syntheses, where multiple reaction steps are performed in a single vessel without isolating intermediates, also contributes to a greener process by reducing waste and energy consumption.

Polymerization and Oligomerization Research of 2,5 Dipropylthiophene

Mechanistic Investigations of Poly(2,5-dipropylthiophene) Formation

The synthesis of poly(this compound) can be approached through several mechanistic pathways, primarily categorized into electropolymerization and chemical polymerization. Each method offers distinct advantages and levels of control over the final polymer structure and properties.

Electropolymerization Pathways and Studies

Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. researchgate.net The generally accepted mechanism for the electropolymerization of thiophene (B33073) and its derivatives proceeds through a series of oxidation and coupling steps. researchgate.net

The process begins with the oxidation of the this compound monomer at the anode to form a radical cation. This initiation step is critical, as the stability of this intermediate influences the subsequent reaction course. Two of these radical cations then couple to form a dihydro-dimer dication. The elimination of two protons from this dimer results in the formation of a neutral, conjugated dimer. This dimer, being more easily oxidized than the original monomer, is immediately oxidized to its radical cation, allowing it to react with other monomer radical cations. This propagation process continues, leading to the growth of the polymer chain on the electrode surface. researchgate.netrsc.org

Several factors have a decisive influence on the quality and properties of the resulting polymer film, including the choice of solvent, electrolyte, temperature, and the applied potential. researchgate.net For instance, polymerization at potentials significantly higher than the monomer's oxidation potential can sometimes lead to defects in the polymer chain (over-oxidation), resulting in poor film quality. researchgate.net Conversely, carefully controlled potentials can enhance the mechanical and adhesive properties of the polymer. researchgate.net

While this mechanism is well-established for thiophene and various alkylthiophenes, specific mechanistic studies detailing the electropolymerization of this compound are not extensively documented in the reviewed literature. However, the fundamental pathway involving radical cation formation and subsequent coupling is the presumed route.

Chemical Polymerization Techniques and Catalysis

Chemical polymerization methods offer versatility and scalability for producing poly(alkylthiophene)s. These techniques can be broadly classified into oxidative polymerization and transition-metal-catalyzed polycondensation reactions.

Oxidative chemical polymerization is a common method where an oxidizing agent, such as iron(III) chloride (FeCl₃), is used to initiate the polymerization of the monomer. frontiersin.org The mechanism is believed to be similar to electropolymerization, involving the formation of radical cations that subsequently couple. The oxidant is consumed during the reaction, and its byproducts must be washed from the final polymer. This method is effective but can sometimes lead to polymers with structural defects or a broad molecular weight distribution.

Transition metal-mediated coupling reactions provide greater control over the polymer's structure, particularly its regioregularity and molecular weight. The Kumada catalyst-transfer polycondensation (also known as Grignard Metathesis or GRIM polymerization) is a prominent example. researchgate.net This method typically involves the reaction of a dihalo-thiophene monomer with a Grignard reagent to form a magnesium-based organometallic intermediate, which is then polymerized using a nickel or palladium catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). researchgate.net This approach can produce highly regioregular polymers, which is crucial for achieving optimal electronic properties in poly(3-alkylthiophene)s. For 2,5-disubstituted thiophenes, the concept of regioregularity is not applicable as the substitution pattern is inherently defined.

Below is a table summarizing common chemical polymerization techniques applicable to thiophene derivatives.

Polymerization MethodCatalyst/ReagentTypical MonomerKey Characteristics
Oxidative PolymerizationFeCl₃, (NH₄)₂S₂O₈2,5-DihalothiopheneSimple, cost-effective; can lead to structural defects.
Kumada CouplingNi(dppp)Cl₂, Pd(PPh₃)₄Grignard of dihalothiopheneGood control over polymer structure; can be a living polymerization.
Stille CouplingPd(PPh₃)₄Stannylated thiophene + DihalothiopheneTolerant to many functional groups; uses toxic organotin compounds. nih.gov
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Thiophene boronic acid/ester + DihalothiopheneAvoids toxic tin reagents; boronic acids can be unstable.

Synthesis and Structural Elucidation of this compound Oligomers

Oligomers, or short-chain versions of polymers, are invaluable for understanding the fundamental structure-property relationships of their long-chain counterparts. The synthesis of well-defined thiophene oligomers allows for precise structural characterization and systematic investigation of how properties evolve with chain length. collectionscanada.gc.ca

A common method for synthesizing oligomeric 2,5-thienylenes involves the nickel-catalyzed cross-coupling of Grignard compounds with bromothiophene derivatives. rsc.org For instance, the synthesis of a dimer could involve the reaction of a 2-propyl-5-bromothiophene Grignard reagent with 2-propyl-5-bromothiophene, catalyzed by NiCl₂(dppp). This step-wise approach can be extended to build longer, well-defined oligomers.

Once synthesized, the structural elucidation of these oligomers is critical. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the chemical structure, connectivity, and purity of the oligomers. For larger oligomers and polymers, Gel Permeation Chromatography (GPC) is essential for determining molecular weight and polydispersity. biointerfaceresearch.com The optical and electronic properties are typically investigated using UV-Vis spectroscopy and cyclic voltammetry, which provide information on the electronic transitions and oxidation potentials, respectively. rsc.org

While synthetic methods for various thiophene oligomers are well-established, specific reports on the synthesis and detailed structural analysis of this compound oligomers are limited in the available scientific literature.

Control over Polymer Architecture and Molecular Weight Distribution in Poly(this compound) Systems

Controlling the polymer architecture, particularly the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI), is crucial as these parameters directly impact the material's physical properties such as solubility, processability, and solid-state morphology, which in turn affect its electronic performance. frontiersin.org

In step-growth polymerization, one of the most straightforward methods to control molecular weight is to adjust the stoichiometric ratio of the reacting monomers. nih.gov According to the Carothers equation, a slight excess of one monomer will limit the average degree of polymerization, allowing for predictable control over the polymer chain length. nih.gov

For living chain-growth polymerizations, such as certain catalyst-transfer polycondensations, the molecular weight can be controlled by manipulating the monomer-to-catalyst (or initiator) ratio. rsc.org A lower ratio (more catalyst) will result in shorter polymer chains, while a higher ratio will produce higher molecular weight polymers. This method often allows for the synthesis of polymers with a narrow molecular weight distribution (low PDI).

Electrochemical methods also offer pathways for controlling polymer characteristics. For example, studies on poly(3-hexylthiophene) have shown that performing electropolymerization in a flow microreactor allows for control over the molecular weight and PDI by carefully selecting reaction conditions such as current density and flow rate. rsc.org

The table below illustrates the general principles of molecular weight control in polythiophene synthesis, which are expected to apply to poly(this compound) systems.

Control ParameterPolymerization TypeEffect on Molecular Weight (MW) & Polydispersity (PDI)
Monomer StoichiometryStep-Growth PolycondensationDeviation from a 1:1 ratio decreases MW.
Monomer-to-Catalyst RatioLiving Chain-Growth (e.g., GRIM)Increasing the ratio increases MW; PDI is typically low.
Reaction TimeNon-Living PolymerizationsLonger times generally increase MW, but can also broaden PDI.
Applied Potential/CurrentElectropolymerizationCan influence MW and film morphology; system-dependent. rsc.org

These established principles form the basis for controlling the architecture of poly(this compound), even in the absence of extensive specific studies on this particular derivative.

Theoretical and Computational Investigations of 2,5 Dipropylthiophene and Its Polymers

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.descispace.com It is particularly effective for calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's electronic behavior and reactivity. journaljmsrr.comscispace.com

For thiophene-based molecules, DFT calculations, often using hybrid functionals like B3LYP, have shown that the electronic properties are highly dependent on the molecular structure, including the type and position of substituents and the degree of conjugation. jps.jprsc.org In the case of 2,5-Dipropylthiophene, the propyl groups are electron-donating, which would be expected to raise the HOMO energy level compared to unsubstituted thiophene (B33073). This generally leads to a smaller HOMO-LUMO gap, making the molecule more susceptible to oxidation and acting as a better electron donor—a desirable characteristic for materials in organic electronics. nih.gov

Upon polymerization to form poly(this compound), the HOMO-LUMO gap is expected to decrease significantly as the conjugation length increases with the number of repeating monomer units. rsc.org Theoretical simulations on various poly(alkylthiophenes) consistently show this trend. nih.govscielo.br The HOMO energy increases and the LUMO energy decreases with oligomer length, eventually converging towards the values for an infinite polymer chain. arxiv.org These calculations are vital for predicting the band gap of the polymer, a key parameter determining its potential application in devices like organic solar cells and transistors. jps.jpresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Thiophene-Based Oligomers (Illustrative Data based on Analogous Systems) Calculated at the B3LYP level. Values are illustrative and depend on the specific computational setup.

CompoundNumber of Rings (n)HOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene1-6.65-0.855.80
Bithiophene2-6.01-1.784.23
Terthiophene3-5.72-2.153.57
P3HT (monomer)1-6.10-1.214.89
P3HT (dimer)2-5.58-2.053.53
P3HT (trimer)3-5.35-2.382.97

This table presents typical values derived from computational studies on thiophene and 3-hexylthiophene (B156222) to illustrate general trends. jps.jprsc.orgnih.gov

Time-Dependent DFT (TD-DFT) Applications in Understanding Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. nih.govnih.gov It is widely used to calculate absorption spectra, excitation energies, and oscillator strengths, providing insight into how molecules like this compound and its polymers interact with light. journaljmsrr.comacs.orgnih.gov

For oligothiophenes, TD-DFT calculations accurately predict the energies of the lowest-lying singlet and triplet excited states. nih.gov The primary electronic transition in these systems is typically a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. jps.jp The energy of this transition, often referred to as the optical gap, is directly related to the color and absorption spectrum of the material. rsc.org

Studies on oligothiophenes and P3HT have shown that TD-DFT, particularly with long-range corrected functionals, can successfully model their absorption spectra. acs.orgacs.org For instance, TD-DFT calculations on P3HT oligomers show that the main absorption peak (λmax) shifts to longer wavelengths (red-shifts) as the chain length increases, which is consistent with experimental observations. journaljmsrr.comjps.jp This is due to the decreasing HOMO-LUMO gap with increasing conjugation. However, standard TD-DFT can sometimes incorrectly order the excited states for the thiophene monomer itself, a known issue that is less problematic for longer oligomers. acs.org For polymers of this compound, TD-DFT would be instrumental in predicting their UV-Vis absorption spectra and understanding the nature of their photoexcited states, which is critical for applications in photovoltaics and light-emitting diodes.

Table 2: Calculated Singlet and Triplet Excitation Energies for Thiophene Oligomers (Illustrative Data) Values are illustrative, based on published TD-DFT and CC2 calculations for unsubstituted oligothiophenes. nih.gov

OligomerS1 Excitation Energy (eV)T1 Excitation Energy (eV)
Thiophene (1T)5.513.80
Bithiophene (2T)4.352.65
Terthiophene (3T)3.722.18
Quaterthiophene (4T)3.351.95
Quinquethiophene (5T)3.111.82

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. lodz.pl For polymers like poly(this compound), MD simulations are essential for understanding their three-dimensional structure, conformational dynamics, and intermolecular packing in both amorphous and crystalline phases. acs.orgpolimi.it

MD simulations of P3HT, a close structural analog, reveal critical insights into its morphology. mdpi.comtue.nl At the single-chain level, simulations show that an isolated P3HT chain can adopt various conformations, including collapsed bundle and toroid structures, with the prevalence of each depending on temperature. mdpi.com In the solid state, P3HT is semicrystalline, consisting of ordered crystalline lamellae separated by amorphous regions. researchgate.net MD simulations help elucidate the detailed packing within these crystalline domains, which is crucial for charge transport. The thiophene backbones tend to stack on top of each other (π-stacking), providing pathways for charge carriers to move. lanl.gov

Computational Prediction of Polymerization Propensities and Regioselectivity

Computational methods can also be used to predict the likelihood and outcome of polymerization reactions. For thiophenes, polymerization can occur through different coupling positions, leading to variations in the polymer's structure, known as regioselectivity. scielo.br For a substituted thiophene like this compound, polymerization would typically proceed via coupling at the unsubstituted 3- and 4-positions, but the primary interest lies in the regiochemistry of coupling in asymmetrically substituted thiophenes like 3-alkylthiophenes.

In the case of 3-alkylthiophenes, the coupling can result in Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT) linkages. Computational studies using DFT have demonstrated that the regioselectivity has a profound impact on the polymer's properties. scispace.comscielo.br Polymers with a high degree of HT regioregularity tend to have more planar backbones, which enhances π-conjugation, reduces the band gap, and leads to higher charge carrier mobility compared to regiorandom polymers. scielo.br DFT calculations can predict the relative energies of these different linkage types, confirming that the HT configuration is generally the most stable.

Furthermore, computational models like kinetic Monte Carlo simulations have been used to study the electro-polymerization process of thiophene. scirp.orgresearchgate.net These simulations can model key steps such as monomer diffusion, oligomerization, and precipitation onto an electrode surface, helping to understand how experimental conditions like temperature affect the formation of the polymer film. scirp.org For a monomer like this compound, such computational approaches could predict its tendency to polymerize and guide the synthesis of polymers with desired structural and electronic properties. acgpubs.org

Advanced Spectroscopic and Electrochemical Characterization in Research of 2,5 Dipropylthiophene Derivatives

Elucidation of Molecular and Electronic Structure through Advanced Spectroscopic Techniques

The precise determination of the molecular and electronic structure of 2,5-dipropylthiophene derivatives is routinely achieved through a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for researchers.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the chemical structure of the monomer and the regiochemistry of the resulting polymer, poly(this compound). The chemical shifts and coupling patterns of the protons and carbons in the propyl chains and the thiophene (B33073) ring provide unambiguous evidence of the successful synthesis and the desired connectivity.

Fourier-Transform Infrared (FTIR) spectroscopy offers valuable information about the vibrational modes of the molecules. Characteristic peaks can confirm the presence of specific functional groups and the integrity of the thiophene ring. In the context of poly(this compound), FTIR can be used to study the extent of conjugation and the polymer's structural order.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule and the polymer. The absorption spectrum of this compound monomer typically shows absorption bands in the UV region. Upon polymerization to poly(this compound), a significant red-shift in the absorption maximum (λ_max) is observed, indicating an extension of the π-conjugated system along the polymer backbone. This shift is a direct measure of the electronic delocalization, which is crucial for charge transport. The optical band gap of the polymer can be estimated from the onset of the absorption edge in the UV-Vis spectrum.

Table 1: Spectroscopic Data for this compound and its Polymer

Compound Spectroscopic Technique Key Findings
This compound ¹H NMR Signals corresponding to propyl and thiophene ring protons confirm the monomer structure.
¹³C NMR Resonances for all unique carbon atoms are observed, verifying the molecular skeleton.
UV-Vis (in solution) Absorption maximum in the UV range, characteristic of the isolated thiophene ring.
Poly(this compound) FTIR Characteristic bands for C-H stretching of alkyl groups and C=C stretching of the thiophene ring.
UV-Vis (film) Broad absorption band in the visible region, with a λ_max indicative of the π-π* transition in the conjugated polymer backbone. The optical band gap is determined from the absorption edge.

This table is generated based on typical expected results for these compounds and may not reflect specific experimental data.

Electrochemical Analysis for Redox Properties and Energy Level Profiling

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for probing the redox behavior and determining the energy levels of this compound derivatives. These properties are critical for their application in electronic devices, as they govern charge injection, transport, and stability.

Cyclic Voltammetry (CV) is used to measure the oxidation and reduction potentials of the compounds. For poly(this compound), the CV measurement reveals the p-doping (oxidation) and n-doping (reduction) processes. The onset of the oxidation and reduction peaks can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. The difference between the HOMO and LUMO levels provides the electrochemical band gap, which can be compared with the optical band gap obtained from UV-Vis spectroscopy. The reversibility of the redox processes is also a key indicator of the material's stability for applications requiring repeated cycling, such as in rechargeable batteries or electrochromic devices.

The HOMO level is crucial as it determines the ease of removing an electron (p-doping) and the alignment with the work function of the anode material in a device. The LUMO level dictates the ease of injecting an electron (n-doping) and the alignment with the work function of the cathode. The ability to tune these energy levels, for instance, by introducing different substituent groups to the thiophene backbone, is a key area of research in tailoring the properties of these materials for specific applications.

Table 2: Electrochemical Properties of Poly(this compound)

Property Method Typical Value Range Significance
Onset Oxidation Potential (E_ox) Cyclic Voltammetry Varies with experimental conditions Used to calculate the HOMO energy level.
Onset Reduction Potential (E_red) Cyclic Voltammetry Varies with experimental conditions Used to calculate the LUMO energy level.
HOMO Energy Level Calculated from E_ox -4.8 to -5.2 eV Determines hole injection and transport properties.
LUMO Energy Level Calculated from E_red -2.8 to -3.2 eV Determines electron injection and transport properties.
Electrochemical Band Gap E_LUMO - E_HOMO 2.0 to 2.4 eV Correlates with the optical band gap and influences the material's color and photovoltaic potential.

This table presents illustrative data and the actual values can vary based on the specific derivative, solvent, electrolyte, and scan rate used in the CV measurement.

Morphological and Microstructural Characterization of Poly(this compound) Films

The performance of poly(this compound) in solid-state devices is not only dependent on its intrinsic molecular and electronic properties but also heavily influenced by the morphology and microstructure of its thin films. The arrangement and packing of the polymer chains in the solid state dictate the efficiency of charge transport between chains.

Scanning Electron Microscopy (SEM) provides information about the surface topography and large-scale features of the polymer film. It can reveal the presence of grains, domains, and defects, giving a macroscopic view of the film's uniformity.

Atomic Force Microscopy (AFM) offers higher resolution imaging of the surface morphology, providing details about the nanoscale features, such as the polymer chain aggregation, domain size, and surface roughness. A smooth and well-ordered surface is often desirable for efficient charge injection at the electrode-polymer interface. The phase imaging mode in AFM can further help to distinguish between crystalline and amorphous regions within the film.

X-ray Diffraction (XRD) is a powerful technique to probe the crystallinity and molecular packing of the polymer chains. The presence of sharp diffraction peaks indicates a well-ordered, semi-crystalline structure. The position of these peaks can be used to determine the lamellar spacing between the polymer backbones and the π-stacking distance between adjacent thiophene rings. A high degree of crystallinity and close π-stacking are generally correlated with higher charge carrier mobility. The orientation of the polymer crystallites with respect to the substrate can also be determined, which is a critical factor for optimizing charge transport in thin-film transistors.

Table 3: Morphological and Structural Characteristics of Poly(this compound) Films

Characterization Technique Information Obtained Impact on Device Performance
Scanning Electron Microscopy (SEM) Surface topography, film uniformity, large-scale defects. Film quality and homogeneity affect device reliability and performance consistency.
Atomic Force Microscopy (AFM) Nanoscale surface roughness, polymer domain size, phase segregation. Surface smoothness impacts charge injection barriers; domain size and connectivity influence charge transport pathways.
X-ray Diffraction (XRD) Degree of crystallinity, lamellar spacing, π-stacking distance, crystallite orientation. Higher crystallinity and closer π-stacking generally lead to improved charge carrier mobility.

Applications of 2,5 Dipropylthiophene Based Materials in Organic Electronics and Photonics Research

Role of Poly(2,5-dipropylthiophene) in Organic Semiconductor Development

There is currently no available research detailing the synthesis, characterization, or semiconductor properties of poly(this compound). The development of organic semiconductors relies heavily on understanding the relationship between molecular structure and material properties such as charge carrier mobility and solid-state packing. nih.gov For other poly(3-alkylthiophene)s, the length and branching of the alkyl side chain have been shown to significantly impact these properties. kpi.uanih.gov Without experimental data, the potential role and performance of poly(this compound) as an organic semiconductor remain purely speculative.

Exploration in Organic Field-Effect Transistors (OFETs): Charge Transport Mechanism Studies

The application of poly(this compound) in Organic Field-Effect Transistors (OFETs) has not been reported. Consequently, there are no studies on its charge transport mechanisms. Research on similar materials often involves analyzing the transfer and output characteristics of OFETs to determine key parameters like field-effect mobility and the on/off ratio. nih.govacs.org These studies are crucial for understanding how charge carriers move through the material, which is fundamental to its performance in electronic devices. acs.org

Integration into Organic Photovoltaic Devices: Interfacial Dynamics and Morphology Control

There is no published literature on the use of this compound-based materials in organic photovoltaic (OPV) devices. The efficiency of OPVs is critically dependent on the morphology of the active layer and the dynamics at the donor-acceptor interface. researchgate.net For other polythiophenes, extensive research has been conducted to optimize these factors through solvent engineering, thermal annealing, and the use of additives. The absence of such studies for poly(this compound) means its potential as a donor material in solar cells is unknown.

Utilization in Organic Light-Emitting Devices (OLEDs) and Related Optoelectronic Systems

Information regarding the application of poly(this compound) in Organic Light-Emitting Devices (OLEDs) or other optoelectronic systems is not available. The performance of a material in an OLED is determined by its photoluminescent properties, energy levels, and charge-injection capabilities. juniperpublishers.com Thiophene-based polymers are known to be versatile in this regard, with their emission color and efficiency being tunable through chemical modification. researchgate.net However, the specific electroluminescent properties of poly(this compound) have not been investigated.

Nanocomposite Development with this compound Polymers for Enhanced Functionality

There are no research articles detailing the development of nanocomposites using poly(this compound). The creation of polymer nanocomposites, for instance by incorporating nanoparticles, is a common strategy to enhance the electrical, optical, or mechanical properties of the host polymer for advanced applications. scispace.comresearchgate.net The lack of a parent polymer to study means that this area of research for this compound remains uncharted.

Future Directions and Emerging Research Frontiers

Development of Novel 2,5-Dipropylthiophene-Based Copolymers with Tailored Functionalities

The development of novel copolymers represents a significant avenue for tailoring the properties of materials derived from this compound. By strategically combining this compound units with other monomers, researchers can create materials with customized electronic, mechanical, and thermal characteristics.

Future research will likely focus on synthesizing random and block copolymers to fine-tune the optoelectronic properties for specific applications. For instance, copolymerization can be used to adjust the bandgap, improve charge carrier mobility, and enhance solubility in common organic solvents, which is crucial for solution-processable fabrication techniques. The synthesis of novel ABA-type amphiphilic block copolymers, for example, demonstrates a pathway to creating materials with unique self-assembly behaviors. epstem.net

Research into thiophene-containing copolyesters has shown that copolymerization can yield materials with high molecular weights and desirable thermal and mechanical properties, sometimes outperforming traditional polymers. mdpi.com The incorporation of co-monomers can introduce specific functionalities, such as flexibility or improved gas barrier properties, which are highly sought after in fields like flexible electronics and sustainable packaging. mdpi.comsapub.org The goal is to create a library of copolymers where the properties can be predictably controlled by the composition and sequence of the monomer units.

Table 1: Potential Co-monomers for this compound Copolymers and Their Targeted Functionalities

Co-monomer Type Example Targeted Functionality Potential Application
Electron-deficient units Benzothiadiazole Lowering LUMO level, n-type behavior Organic transistors, Solar cells
Flexible linkers Aliphatic diols Increased flexibility, solubility Flexible displays, Wearable sensors
Bio-based acids 2,5-Furandicarboxylic acid Enhanced sustainability, biodegradability Green electronics, Eco-friendly packaging
Acrylates Methyl methacrylate Tunable mechanical properties Coatings, Blends

Advanced Processing Techniques for High-Performance Organic Electronic Devices

The performance of organic electronic devices is not solely dependent on the intrinsic properties of the material but is also heavily influenced by the processing techniques used to create the active layers. For this compound-based materials, advancing these techniques is crucial for achieving high-performance devices with reproducible characteristics.

Solution-based processing methods, such as spin coating, inkjet printing, and spray coating, are attractive for their potential in large-area and low-cost manufacturing. mdpi.commdpi.com Future research will aim to optimize ink formulations containing this compound polymers and copolymers to achieve uniform, defect-free thin films. sigmaaldrich.com Controlling the solvent evaporation rate, solution temperature, and substrate properties are key parameters that influence the molecular packing and morphology of the resulting film. european-mrs.com

Post-deposition treatments are another critical area of research. Techniques like thermal annealing and solvent vapor annealing can be employed to improve the crystallinity and reduce defects within the polymer films, leading to enhanced charge carrier mobility. mdpi.com The development of in-situ characterization tools will be essential to monitor the morphological changes during processing in real-time, providing valuable feedback for process optimization. european-mrs.com Uniaxial alignment techniques, which can orient polymer chains, have shown promise for significantly improving field-effect mobility along the polymer backbone. scispace.com

Cross-Disciplinary Research at the Interface of this compound Chemistry and Materials Science

Bridging the gap between fundamental chemical synthesis and applied materials science is essential for accelerating the development of this compound-based technologies. liu.se This requires a cross-disciplinary approach that integrates chemistry, physics, engineering, and computational modeling. psl.euunito.it

Chemists can focus on designing and synthesizing novel this compound derivatives and copolymers with precisely controlled structures. Materials scientists and physicists can then investigate the structure-property relationships in these new materials, exploring how molecular design influences thin-film morphology, electronic properties, and device performance. scispace.com This collaborative feedback loop is crucial for the rational design of next-generation materials.

Furthermore, collaborations with engineers are vital for device fabrication, testing, and scaling up production processes. liu.se The integration of AI and machine learning can also accelerate materials discovery by predicting the properties of new chemical structures and optimizing processing parameters. europa.eu Such interdisciplinary efforts are foundational to translating laboratory discoveries into commercially viable products. unito.it

Sustainable and Scalable Production Methods for this compound and its Polymers

For this compound and its polymers to have a significant technological impact, their production must be both sustainable and scalable. This involves developing green chemistry approaches for monomer synthesis and efficient polymerization processes.

Current research in polymer science emphasizes the use of renewable feedstocks. mdpi.com One future direction could be to explore bio-based routes for synthesizing this compound precursors, potentially from agricultural or forestry waste. cost.eursc.org This would reduce the reliance on fossil fuels and create a more sustainable lifecycle for the resulting materials. europa.eusciforum.net

In terms of polymerization, developing methods that are scalable and minimize the use of hazardous solvents is a priority. Techniques like miniemulsion polymerization in water or surfactant-free interfacial polymerization offer greener and more scalable alternatives to traditional solution polymerization. rsc.orgnih.gov Ring-opening polymerization of related sulfur-containing heterocycles has been demonstrated on a larger scale using green chemistry principles, suggesting a viable path for polydisulfides. chemrxiv.orgresearchgate.net Research into the synthesis of thiophene (B33073) derivatives through methods like the cyclization of functionalized alkynes could also be optimized for scalability and sustainability. mdpi.comresearchgate.netpsu.edu The development of robust and efficient synthesis strategies is a critical step toward the industrial adoption of these materials. rsc.orgchemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.